1-phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory and antioxidant activities .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit cox-2 with ic 50 values in the range of 1–8 µm .
Biochemical Pathways
Compounds with similar structures have been associated with anti-inflammatory and antioxidant activities, suggesting they may impact pathways related to inflammation and oxidative stress .
Biologische Aktivität
1-Phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, a compound with notable structural features, is gaining attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C16H17N5O2 with a molecular weight of approximately 343.4035 g/mol. Its structure combines a phenyl group, a pyrimidine ring, and an imidazole moiety linked through an ethyl chain, which may contribute to its biological activities.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
Antimicrobial Activity
Research indicates that derivatives of urea linked to heterocyclic compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL . The presence of the imidazole and pyrimidine rings is believed to enhance the interaction with microbial targets.
Carbonic Anhydrase Inhibition
The compound has shown potential as an inhibitor of human carbonic anhydrase (hCA), an enzyme involved in various physiological processes. Inhibitors targeting hCA are crucial in treating conditions like glaucoma and epilepsy. Structural modifications in similar compounds have resulted in IC50 values ranging from 16.2 to 50.2 nmol/L against hCA II, suggesting that this compound could exhibit comparable inhibitory effects .
Anti-inflammatory Properties
In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are pivotal in inflammatory responses. The IC50 values for these activities can be as low as 13 nM for related compounds .
Case Study: Antimicrobial Efficacy
A study evaluated a series of urea derivatives against various bacterial strains. The results indicated that modifications to the imidazole ring significantly affected antimicrobial potency. The most effective compounds exhibited MIC values below 100 µg/mL against Bacillus subtilis and Candida albicans .
Case Study: Inhibition of Carbonic Anhydrase
Another research effort focused on the structure-activity relationship (SAR) of urea derivatives as hCA inhibitors. It was found that the presence of specific substituents on the phenyl and imidazole rings enhanced binding affinity to the enzyme's active site, leading to improved inhibition profiles .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-phenyl-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(21-13-5-2-1-3-6-13)20-10-12-22-11-9-19-15(22)14-17-7-4-8-18-14/h1-9,11H,10,12H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLZTOWPTWACHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.